N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0942639
InChI:
InChI=1S/C26H34N4/c1-19-11-15-23(16-12-19)29-25(27-21-7-3-4-8-21)26(28-22-9-5-6-10-22)30-24-17-13-20(2)14-18-24/h11-18,21-22H,3-10H2,1-2H3,(H,27,29)(H,28,30)
SMILES:
CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C
Molecular Formula:
C26H34N4
Molecular Weight:
402.6 g/mol
N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
CAS No.:
Cat. No.: VC0942639
Molecular Formula: C26H34N4
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H34N4 |
|---|---|
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | 1-N//',2-N//'-dicyclopentyl-1-N,2-N-bis(4-methylphenyl)ethanediimidamide |
| Standard InChI | InChI=1S/C26H34N4/c1-19-11-15-23(16-12-19)29-25(27-21-7-3-4-8-21)26(28-22-9-5-6-10-22)30-24-17-13-20(2)14-18-24/h11-18,21-22H,3-10H2,1-2H3,(H,27,29)(H,28,30) |
| Standard InChI Key | RNTXSOMWRPLYSJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N/C(=N/C2CCCC2)/C(=N/C3CCCC3)/NC4=CC=C(C=C4)C |
| SMILES | CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator